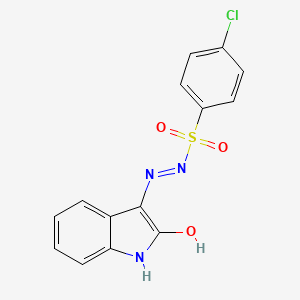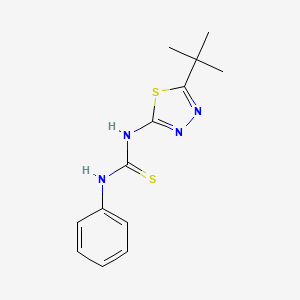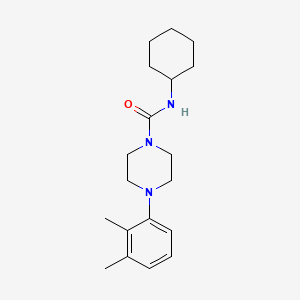
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide (CP-154,526) is a selective antagonist of the corticotropin-releasing factor (CRF) receptor type 1. It has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression.
Mecanismo De Acción
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide exerts its effects by selectively blocking the CRF receptor type 1. This receptor is involved in the regulation of the HPA axis, which is responsible for the body's response to stress. By blocking this receptor, this compound reduces the release of stress hormones such as cortisol, which can have a calming effect on the body.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce anxiety and depression-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to reduce the release of stress hormones such as cortisol in response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is its selectivity for the CRF receptor type 1, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration more challenging.
Direcciones Futuras
For research on N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide include investigating its potential use in the treatment of other stress-related disorders such as post-traumatic stress disorder (PTSD). In addition, further studies are needed to better understand the long-term effects of this compound on the HPA axis and other physiological systems. Finally, the development of more potent and longer-lasting CRF receptor type 1 antagonists may provide new therapeutic options for stress-related disorders.
Métodos De Síntesis
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic compound that can be prepared by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with cyclopentylamine to form the corresponding amide. Subsequent reactions involve the use of reagents such as thionyl chloride, sodium hydride, and acetic anhydride to produce the final product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has also been investigated for its potential use in the treatment of addiction, as well as for its effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Propiedades
IUPAC Name |
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-7-10(15-8(2)12-7)11(14)13-9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMGKLNYSKOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
